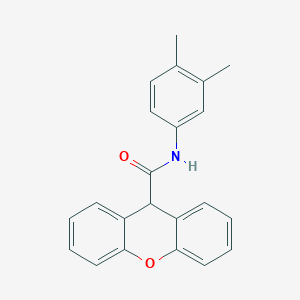
N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C22H19NO2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.141578849 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Novel Aromatic Polyamides
Researchers have developed novel monomers and polyamides containing xanthene cardo groups, demonstrating their utility in creating materials with high thermal stability, good mechanical properties, and excellent solubility in various polar solvents. These polyamides exhibit high glass transition temperatures and tensile strengths, making them suitable for applications requiring durable and heat-resistant materials (Shou-Ri Sheng et al., 2009).
Development of Optically Transparent Polyamides
Aromatic dicarboxylic acids related to N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide have been polycondensed with various aromatic diamines to create polyamides that are not only optically transparent but also possess high thermal stability and mechanical strength. These materials are highly soluble in polar aprotic solvents and can form strong, flexible films, indicating their potential in optical and electronic applications (Dong‐Dong Guo et al., 2015).
Magnetic Polyamide/Nanocomposite Synthesis
Novel magnetic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene groups have been synthesized, showcasing the integration of magnetic nanoparticles with polymeric materials to enhance thermal stability and impart superparamagnetic properties. These composites are promising for various technological applications, including magnetic storage media and sensors (H. Moghanian et al., 2015).
Application in Fluorescent Probes and Sensors
Xanthene derivatives have been explored for their photophysical properties, leading to the development of fluorescent probes for detecting biological and chemical phenomena. The rational design of fluorescein-based probes, utilizing xanthene structures, has resulted in highly sensitive tools for biological imaging and molecular diagnostics (Kumi Tanaka et al., 2001).
Crystal Structure and DFT Studies
Detailed crystallographic and computational studies have been conducted on xanthene carboxamide derivatives to understand their structural, electronic, and reactivity profiles. These studies provide insights into the molecular design of xanthene-based compounds for various scientific and industrial applications (Efraín Polo-Cuadrado et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The study of such complex organic compounds is a vibrant field of research, with potential applications in various areas including drug discovery, materials science, and more. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-14-11-12-16(13-15(14)2)23-22(24)21-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)21/h3-13,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJWLBDHICWFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
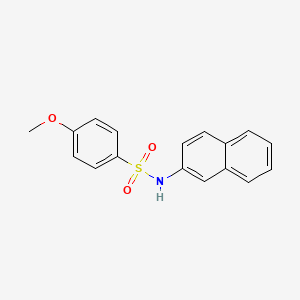
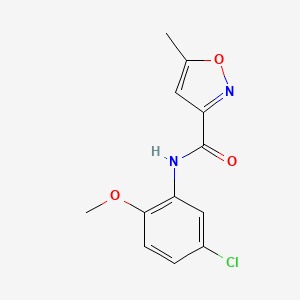
![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)
![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)
![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)
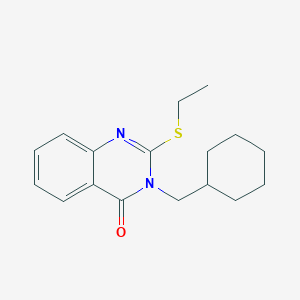

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)
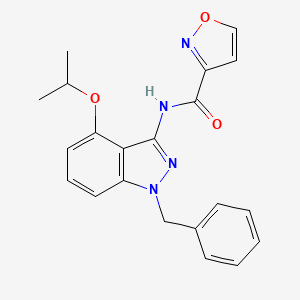
![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

